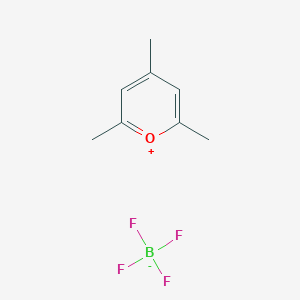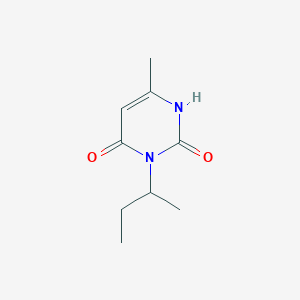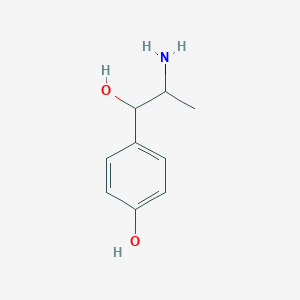
p-HYDROXYNOREPHEDRINE
説明
P-Hydroxynorephedrine (PHN), or 4-hydroxynorephedrine, is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . When it occurs as a metabolite of amphetamine, it is produced from both p-hydroxyamphetamine and norephedrine .
Synthesis Analysis
P-Hydroxynorephedrine is synthesized by coupling the aglycons to sulfuric acid by reaction with sulfur trioxide pyridine complex . It is a metabolite of amphetamine, produced from both p-hydroxyamphetamine and norephedrine .Molecular Structure Analysis
The molecular formula of p-Hydroxynorephedrine is C9H13NO2 . It has a molar mass of 167.208 g·mol −1 . The structure includes a phenol group (hydroxy group attached to a benzene ring) and an amino group attached to a propyl group .Chemical Reactions Analysis
As a metabolite of amphetamine, p-Hydroxynorephedrine is produced from both p-hydroxyamphetamine and norephedrine . The aromatic ring hydroxylation of the substituted amphetamines is mediated by CYP2D6 and dopamine β-hydroxylase .Physical And Chemical Properties Analysis
P-Hydroxynorephedrine has a molar mass of 167.208 g·mol −1 . It has a molecular formula of C9H13NO2 . The compound is solid in form .科学的研究の応用
Brain Neurochemistry
p-Hydroxynorephedrine (PHN) has been a subject of study in neuropharmacology, particularly in its interactions with brain chemistry. Research has shown that PHN accumulates in brain tissue following administration of p-hydroxyamphetamine (POH), indicating a transformation process in the brain involving these compounds (Freeman & Sulser, 1974). Further studies highlighted the selective distribution of PHN in different areas of the rat brain, providing insights into the functioning of the noradrenergic system and its potential modulation by compounds like PHN (Cattabeni, Racagni, & Groppetti, 1974).
Metabolism and Physiological Effects
The role of PHN in the metabolism of amphetamines and its physiological effects have been a significant area of research. Studies have proposed that PHN, as a metabolite of amphetamine, might be responsible for certain tolerance phenomena observed with amphetamine usage. This has been investigated across different species, offering insights into the metabolic pathways and tolerance mechanisms (Sever, Caldwell, & Williams, 1976). Additionally, the role of PHN in tissue concentrations, particularly in the brain and heart, has been explored to understand the compound's impact on neurochemical and cardiac functions (Groppetti & Costa, 1969).
Biogenic Amine Transporters and Receptor Studies
Research has also been conducted on the interaction of PHN with biogenic amine transporters and various receptors. This includes studies exploring the effects of PHN and related compounds on noradrenergic neurons and the implications for neurotransmitter functions (Rothman et al., 2003). Such research contributes to a broader understanding of how PHN and related compounds influence central nervous system activities.
Cardiac Function and Imaging Studies
p-Hydroxynorephedrine has also been utilized in imaging studies to assess cardiac adrenergic neuronal function, particularly in the context of myocardial infarction. The use of carbon-11 hydroxyephedrine with positron emission tomography (PET) has been a notable application in this field, providing insights into the extent and reversibility of neuronal abnormalities in patients with acute myocardial infarction (Allman et al., 1993).
Safety And Hazards
特性
IUPAC Name |
4-(2-amino-1-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBQRKXEFDRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902582 | |
| Record name | p-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-HYDROXYNOREPHEDRINE | |
CAS RN |
552-85-2 | |
| Record name | p-Hydroxynorephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



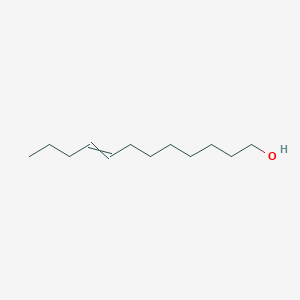
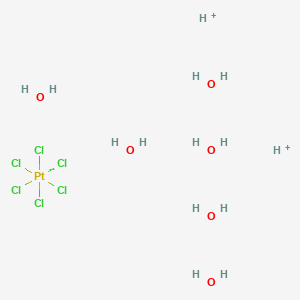
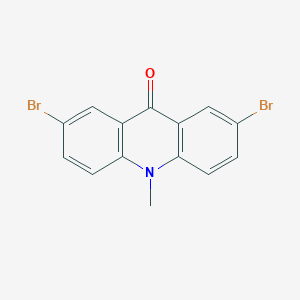
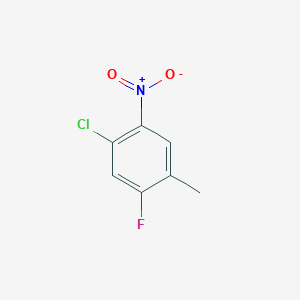
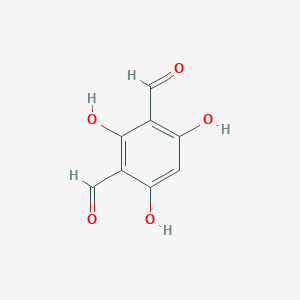
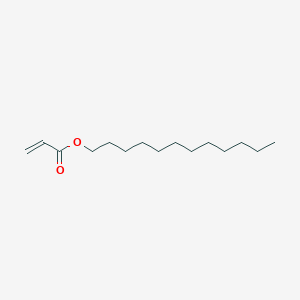
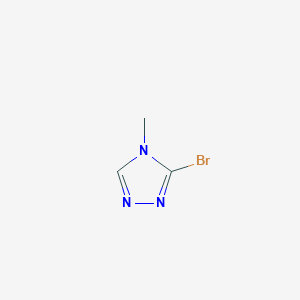
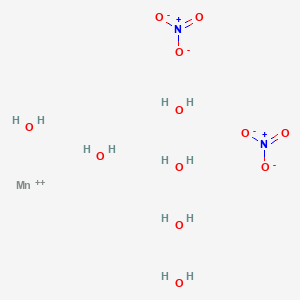
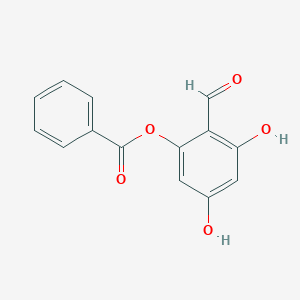
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
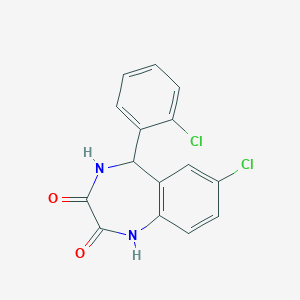
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
